N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide
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Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C23H23FN4O4 and its molecular weight is 438.459. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, including analogs closely related to the chemical structure , have been explored for their potential as PET radioligands. These compounds have shown promise due to their reversible, selective, and high affinity for 5-HT1A receptors, indicating their usefulness in studying neuropsychiatric disorders through in vivo quantification of these receptors (García et al., 2014).
Antidepressant and Anxiolytic Activities
A novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, have been synthesized and investigated for their antidepressant and anxiolytic activities. Studies utilizing behavioral despair (forced swimming) tests and the plus maze method on albino mice have shown significant activity, suggesting a potential area of therapeutic research for compounds with similar chemical frameworks (Kumar et al., 2017).
Dopamine and Serotonin Receptor Affinity
Conformationally constrained butyrophenones with structural similarities to the query compound have been evaluated for their affinity towards various dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. Such studies contribute to the understanding of the compound's potential as antipsychotic agents, highlighting its relevance in the development of new therapeutic drugs for psychiatric conditions (Raviña et al., 2000).
Synthesis and Evaluation of Dopamine Uptake Antagonists
The synthesis of [18F]GBR13119, a dopamine uptake antagonist, exemplifies the research interest in developing compounds that can modulate dopamine levels within the brain. Such compounds are invaluable tools for understanding dopamine's role in neurological and psychiatric disorders, with the chemical structure serving as a potential scaffold for novel therapeutic agents (Kilbourn & Haka, 1988).
Serotonin Receptor Imaging
The development of fluorine-18-labeled 5-HT1A antagonists, including derivatives that could be structurally related to the queried compound, underscores the importance of such chemicals in advancing PET imaging techniques. These advancements allow for more precise in vivo mapping of serotonin receptors, facilitating the study of their distribution in various neuropsychiatric and neurodegenerative disorders (Lang et al., 1999).
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c24-18-6-8-19(9-7-18)26-10-12-27(13-11-26)21(22-5-2-14-32-22)16-25-23(29)17-3-1-4-20(15-17)28(30)31/h1-9,14-15,21H,10-13,16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMHPDUEKLLMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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